molecular formula C9H11FN2 B1280684 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-83-4

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1280684
CAS No.: 912284-83-4
M. Wt: 166.2 g/mol
InChI Key: DXIZWPSUAKANDM-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the tetrahydroquinoxaline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

Chemical Reactions Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

Properties

IUPAC Name

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIZWPSUAKANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474810
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-83-4
Record name 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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